1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol
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Overview
Description
1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol is an organic compound that features both a pyrazole ring and a thiophene ring. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol typically involves the formation of the pyrazole and thiophene rings followed by their coupling. Common synthetic routes may include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.
Formation of Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling Reaction: The final step involves coupling the pyrazole and thiophene rings through an appropriate linker, such as an ethan-1-ol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrazole or thiophene rings.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) or electrophilic aromatic substitution conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-4-yl)-2-phenylethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(1H-Pyrazol-4-yl)-2-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of both pyrazole and thiophene rings, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C9H10N2OS/c12-9(7-5-10-11-6-7)4-8-2-1-3-13-8/h1-3,5-6,9,12H,4H2,(H,10,11) |
InChI Key |
LUBAKQGVPSZBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
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